molecular formula C20H30O3 B1231707 Galanal B CAS No. 104113-52-2

Galanal B

Cat. No. B1231707
M. Wt: 318.4 g/mol
InChI Key: UDKRLAJJSYRYRU-NIMBFUQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanal B is a compound found in the plant species of the Zingiberaceae (ginger) family . It’s a key component of galangal, a rhizome often used in Asian, Southeast Asian, and Indian cooking . Galangal is known for its peppery and spicy flavor with a zesty bite and a hint of pine .


Synthesis Analysis

The first chemical synthesis of Galanal A and B was achieved by a concise and highly efficient pathway starting from commercially available (+)-sclareolide . The process features a Wittig reaction and a titanocene-mediated radical cyclization as the key steps .


Molecular Structure Analysis

The molecular structure of Galanal B has been studied using computational methods . The binding free energy of Galanal B was found to be -56.664 when compared to the control compound 2AZ5-56.000 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Galanal B include a Wittig reaction and a titanocene-mediated radical cyclization . These reactions are key steps in the synthesis process starting from (+)-sclareolide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Galanal B has been synthesized through a concise and efficient pathway starting from (+)-sclareolide, involving Wittig reaction and titanocene-mediated radical cyclization (Kumar & Chein, 2014).
  • Another synthesis of galanal A and B was achieved from geraniol, using Lewis acid assisted chiral Brønsted acid-mediated cationic polyene cyclization and titanocene-mediated radical cyclization (Lin & Chein, 2017).

Biological Activities and Therapeutic Potential

  • Galanals A and B have shown potent cytotoxic effects on cultured human T lymphoma Jurkat cells, suggesting their potential as anticancer agents. Their mechanism involves inducing apoptotic cell death, characterized by DNA fragmentation and caspase-3 activation (Miyoshi et al., 2003).
  • Galanal B acts as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO) 1, an enzyme with an important immunomodulatory function. It has been found to interfere with transcriptional functions of nuclear factor-κB and the interferon-γ signaling pathway, which are significant for immune response. This suggests potential applications in treating immune-related diseases (Yamamoto et al., 2014).
  • Galanal A and B also exhibit antimicrobial activities against Gram-positive bacteria and yeasts, indicating their potential use in antimicrobial therapies (Abe et al., 2004).

Analgesic Activity

  • In a study involving Alpinia galanga, a plant containing galanal B, it was found that the extract of this plant had significant analgesic activity in mice models. Computational analysis identified Galanal B as a lead compound with promising pharmacokinetic and drug-like features (Subash et al., 2018).

properties

CAS RN

104113-52-2

Product Name

Galanal B

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,6aS,7R,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde

InChI

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17+,19-,20-/m0/s1

InChI Key

UDKRLAJJSYRYRU-NIMBFUQJSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@H]3O)C=O)C=O)(C)C

SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Other CAS RN

104113-52-2

synonyms

galanal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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